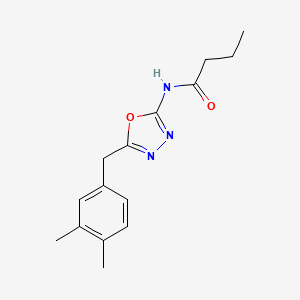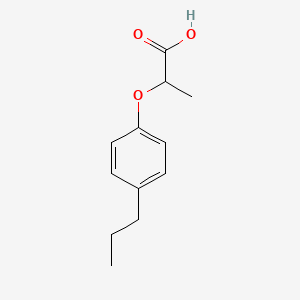
2-(4-Propylphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propylphenoxy)propanoic acid, also known as fenofibrate, is a widely used drug in the medical field due to its therapeutic properties. It is a member of biphenyls and has a molecular formula of C12H16O3 .
Synthesis Analysis
The synthesis of 2-(4-Propylphenoxy)propanoic acid can be achieved through various methods. One such method involves the use of 2-(4-hydroxyphenoxy) ethyl propionate, which is stirred in a 10% NaOH solution at room temperature for 3 hours . Another method involves an enantioselective synthesis of (S)‐2‐Ethoxy‐3‐(4‐hydroxyphenyl)propanoic Acid Esters (EEHP and IEHP), which are useful pharmaceutical intermediates of PPAR Agonists .Molecular Structure Analysis
The molecular structure of 2-(4-Propylphenoxy)propanoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 208.109944368 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Propylphenoxy)propanoic acid include a molecular weight of 208.25 g/mol, a topological polar surface area of 46.5 Ų, and a complexity of 195 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Sorption and Environmental Fate of Phenoxy Herbicides
One study reviews the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, providing insights into their environmental behavior. The research compiled data on soil-water distribution coefficients and analyzed how these herbicides interact with different soil components. This study is crucial for understanding the environmental fate and mobility of such compounds, which can influence their ecological impact and considerations for use in agriculture (Werner, Garratt, & Pigott, 2012).
Biological Activities and Potential Health Implications
Research on chlorogenic acid (CGA), a phenolic compound, has shown a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These findings suggest the potential health benefits of phenolic compounds, which may extend to structurally related substances like 2-(4-Propylphenoxy)propanoic acid, in terms of managing oxidative stress and inflammation (Naveed et al., 2018).
Antioxidant Properties and Mechanisms
The antioxidant properties of polyphenols, including mechanisms of action such as free radical scavenging, are well-documented. These properties are significant for the prevention of oxidative damage and related diseases. Research on the molecular basis of the working mechanism of natural polyphenolic antioxidants offers insights into how these compounds, including phenolic acids and their derivatives, contribute to health and disease prevention (Leopoldini, Russo, & Toscano, 2011).
Applications in Biotechnology and Green Chemistry
Lactic acid production from biomass demonstrates the biotechnological applications of hydroxycarboxylic acids, highlighting the importance of such compounds in sustainable chemistry and materials science. This research outlines the potential for using lactic acid and related compounds in the synthesis of biodegradable polymers and as feedstocks for producing valuable chemicals, suggesting a broader context for the application of organic acids in green technologies (Gao, Ma, & Xu, 2011).
Safety And Hazards
The safety data sheet for propionic acid, which is related to 2-(4-Propylphenoxy)propanoic acid, suggests that it is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .
特性
IUPAC Name |
2-(4-propylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-10-5-7-11(8-6-10)15-9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGAQLXZWYPDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)propanoic acid | |
CAS RN |
25141-02-0 |
Source


|
| Record name | 2-(4-propylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-7-phenyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840582.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)

![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)
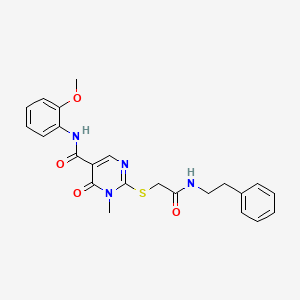
![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)
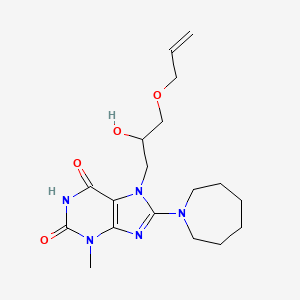
![N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2840595.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
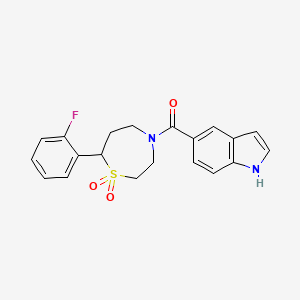
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)
